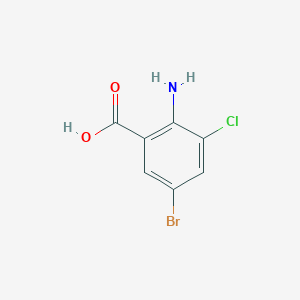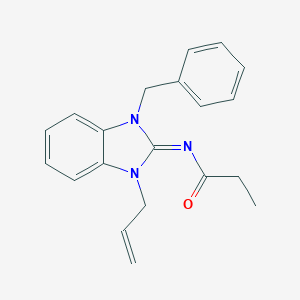![molecular formula C15H10Br4O2-2 B376910 2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol](/img/structure/B376910.png)
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms and phenolic groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol typically involves the bromination of phenolic precursors. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring of a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar principles but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenolic compounds .
Applications De Recherche Scientifique
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenolic groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4-nitrophenol
- 3,5-Dibromo-4-methylaniline
- 2,6-Dibromo-4-fluoroaniline
Uniqueness
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol is unique due to its specific arrangement of bromine atoms and phenolic groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C15H10Br4O2-2 |
|---|---|
Poids moléculaire |
541.9g/mol |
Nom IUPAC |
2,6-dibromo-4-[2-(3,5-dibromo-4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/p-2 |
Clé InChI |
VEORPZCZECFIRK-UHFFFAOYSA-L |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)[O-])Br)C2=CC(=C(C(=C2)Br)[O-])Br |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)Br)[O-])Br)C2=CC(=C(C(=C2)Br)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-5-oxo-4-[(phenylamino)methylidene]-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B376827.png)
![5-Methoxy-2-methylnaphtho[1,2-d][1,3]thiazole](/img/structure/B376828.png)
![2-Methylsulfanyl-naphtho[1,2-d]oxazole](/img/structure/B376830.png)
![3-[Hydroxy-(3-nitro-phenyl)-methyl]-2,2,6,6-tetramethyl-piperidin-4-one](/img/structure/B376834.png)
![2-[(2,4,6-Trimethylphenyl)sulfonyl]biphenyl](/img/structure/B376836.png)
![4,4'-bis[1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium-1-ylidene)cyclohexa-2,5-dien-4-ylidene]](/img/structure/B376837.png)

![2-[(2-anilino-1-naphthyl)diazenyl]-1,3-dimethyl-3H-benzimidazol-1-ium](/img/structure/B376840.png)

![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)

![3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376849.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one](/img/structure/B376851.png)
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376852.png)
